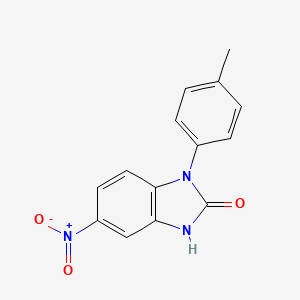
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 4-methylphenyl group and a nitro group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine and 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 4-methylphenylamine is reacted with 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in the presence of hydrochloric acid. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Purification: The product is purified using recrystallization or chromatography techniques to obtain a pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research into its medicinal properties may reveal potential therapeutic applications, such as in the treatment of infections or cancer.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Lacks the nitro group and has different biological properties.
5-Nitrobenzimidazole: Similar nitro group but lacks the 4-methylphenyl group, leading to different chemical and biological activities.
1-(4-Chlorophenyl)-5-nitro-1,3-dihydro-2H-benzimidazol-2-one: Contains a chlorophenyl group instead of a methylphenyl group, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
223744-91-0 |
|---|---|
Formule moléculaire |
C14H11N3O3 |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-6-nitro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H11N3O3/c1-9-2-4-10(5-3-9)16-13-7-6-11(17(19)20)8-12(13)15-14(16)18/h2-8H,1H3,(H,15,18) |
Clé InChI |
PBCALYKFBUDFDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



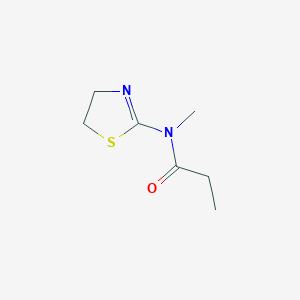


![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)

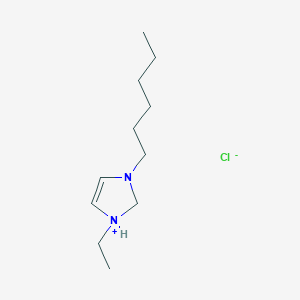
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
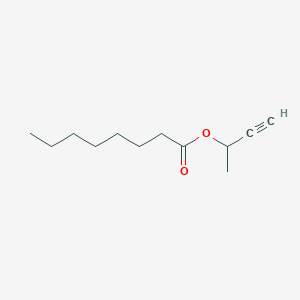

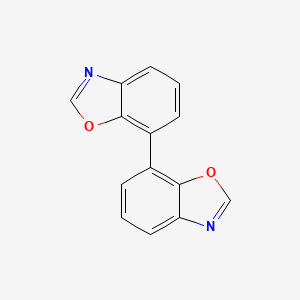

![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-methylamino]propan-1-one;hydrochloride](/img/structure/B14248525.png)
